molecular formula C23H20FN7O2 B1664827 (1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile CAS No. 831202-46-1

(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile

Cat. No.: B1664827
CAS No.: 831202-46-1
M. Wt: 445.4 g/mol
InChI Key: RXWDGEMOXLVZFG-NRAANUMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile: is a novel oxazolidinone compound known for its potent activity against drug-resistant pathogens. It exhibits improved efficacy and a broader spectrum of activity, making it a promising candidate in the field of antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile involves multiple steps, including the formation of the oxazolidinone ring and the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of reagents such as fluorinated aromatic compounds, pyridine derivatives, and triazole intermediates .

Industrial Production Methods: : Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: : (1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.

    Biology: Investigated for its antimicrobial properties against a wide range of pathogens.

    Medicine: Explored as a potential therapeutic agent for treating infections caused by drug-resistant bacteria.

    Industry: Utilized in the development of new antimicrobial agents and formulations.

Mechanism of Action

The mechanism of action of (1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of functional proteins essential for bacterial growth and survival. This leads to the death of the bacterial cells and the resolution of the infection .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with similar antimicrobial properties.

    Tedizolid: A newer oxazolidinone with enhanced activity against certain pathogens.

Uniqueness: : (1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile is unique due to its broader spectrum of activity and improved efficacy against drug-resistant pathogens. It also exhibits a lower resistance potential compared to other oxazolidinones, making it a valuable addition to the arsenal of antimicrobial agents .

Properties

CAS No.

831202-46-1

Molecular Formula

C23H20FN7O2

Molecular Weight

445.4 g/mol

IUPAC Name

(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile

InChI

InChI=1S/C23H20FN7O2/c24-20-7-15(31-12-16(33-22(31)32)11-30-6-5-28-29-30)2-3-17(20)14-1-4-21(27-8-14)23(13-25)18-9-26-10-19(18)23/h1-8,16,18-19,26H,9-12H2/t16-,18-,19+,23?/m0/s1

InChI Key

RXWDGEMOXLVZFG-NRAANUMRSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5C[C@@H](OC5=O)CN6C=CN=N6)F)CN1

SMILES

C1C2C(C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5CC(OC5=O)CN6C=CN=N6)F)CN1

Canonical SMILES

C1C2C(C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5CC(OC5=O)CN6C=CN=N6)F)CN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-7359 free base

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile
Reactant of Route 4
(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile
Reactant of Route 5
(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile
Reactant of Route 6
(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile

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